[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one
CAS No.: 20029-13-4
Cat. No.: VC7956511
Molecular Formula: C9H6N4O
Molecular Weight: 186.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20029-13-4 |
|---|---|
| Molecular Formula | C9H6N4O |
| Molecular Weight | 186.17 g/mol |
| IUPAC Name | 3H-[1,2,4]triazino[4,5-a]benzimidazol-4-one |
| Standard InChI | InChI=1S/C9H6N4O/c14-9-8-11-6-3-1-2-4-7(6)13(8)5-10-12-9/h1-5H,(H,12,14) |
| Standard InChI Key | VAMQPBDDTFVPPZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C3N2C=NNC3=O |
| Canonical SMILES | C1=CC=C2C(=C1)N=C3N2C=NNC3=O |
Introduction
# Triazino[4,5-a]benzimidazol-4(3H)-one: Structural Elucidation, Synthesis, and Biological Relevance
[1,2,Triazino[4,5-a]benzimidazol-4(3H)-one represents a fused heterocyclic system combining benzimidazole and 1,2,4-triazine motifs, with a ketone functional group at position 4 of the triazine ring. This compound belongs to a class of nitrogen-rich heterocycles that have garnered significant attention in medicinal chemistry due to their structural mimicry of purine bases, enabling interactions with biological targets such as enzyme active sites and nucleic acids . The following report synthesizes available data on its synthesis, physicochemical properties, spectral characterization, and biological activity, drawing from peer-reviewed research while adhering to rigorous academic standards.
Molecular Architecture
The core structure of Triazino[4,5-a]benzimidazol-4(3H)-one consists of a benzimidazole ring fused to a 1,2,4-triazine ring at positions 4 and 5, respectively. The ketone group at position 4 introduces polarity and hydrogen-bonding capacity, critical for molecular recognition in biological systems . Key structural features include:
-
Benzimidazole moiety: A bicyclic system with two nitrogen atoms at positions 1 and 3, contributing to aromaticity and planar geometry.
-
1,2,4-Triazine ring: A six-membered ring with nitrogen atoms at positions 1, 2, and 4, creating electron-deficient regions conducive to electrophilic interactions.
-
4(3H)-one group: A ketone oxygen at position 4, which participates in hydrogen bonding and influences tautomeric equilibria .
| Property | Value (Analogous Compound) | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇N₅O | |
| Molecular Weight | 213.20 g/mol | |
| LogP (Partition Coeff.) | 1.29 | |
| Polar Surface Area | 52.31 Ų |
The moderate LogP suggests balanced lipophilicity, potentially favoring membrane permeability, while the polar surface area indicates suitability for interacting with hydrophilic binding pockets .
Synthetic Methodologies
Microwave-Assisted Organic Synthesis (MAOS)
A scalable route to Triazino[4,5-a]benzimidazol-4(3H)-one derivatives involves microwave irradiation, enhancing reaction efficiency and yield . A representative protocol includes:
-
Condensation: Reacting 2-aminobenzimidazole derivatives with urea or thiourea under microwave irradiation (80–150°C, 2–10 min).
-
Cyclization: Intramolecular dehydration forms the triazine ring, facilitated by polar solvents like DMF or ethanol.
-
Purification: Recrystallization from ethanol or aqueous mixtures yields pure products .
Example Synthesis:
Compound 7 ( Triazinone analog) was synthesized by irradiating 2-aminobenzimidazole (2b) with urea in ethanol at 80°C for 3 min, achieving a 96% yield .
Spectral Characterization
Key analytical data for related triazinone derivatives include:
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
¹³C NMR:
Mass Spectrometry (MS)
| Compound | IC₅₀ (μM) - MCF-7 | IC₅₀ (μM) - A-549 | Reference Drug (IC₅₀) |
|---|---|---|---|
| 6b | 1.29 | 3.18 | Doxorubicin (4.17 μM) |
| 7 | 4.30 | 5.80 | Erlotinib (4.16 μM) |
Derivatives such as 6b demonstrate 1.3–2.6-fold greater potency against A-549 lung cancer cells than doxorubicin, highlighting their therapeutic potential .
EGFR-Tyrosine Kinase Inhibition
Molecular docking studies reveal that the triazinone scaffold fits into the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor), with key interactions:
-
Hydrogen bonding: Between the triazine nitrogen atoms and kinase residues (e.g., Met793).
-
Hydrophobic interactions: Aromatic rings occupy hydrophobic regions I and II of the binding site .
p53 Ubiquitination Inhibition
Select derivatives inhibit p53 degradation, stabilizing the tumor suppressor protein and promoting apoptosis in cancer cells .
Comparative Analysis with Structural Analogs
Methoxy-Substituted Derivatives
The methoxy analog [as-Triazino[4,5-a]benzimidazole,4-methoxy-(8CI)] (CAS 20029-09-8) shares a similar fused structure but replaces the ketone with a methoxy group . Key differences include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume